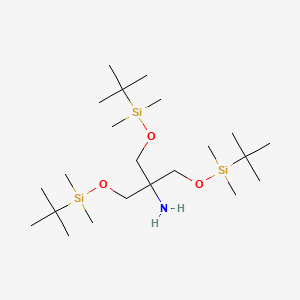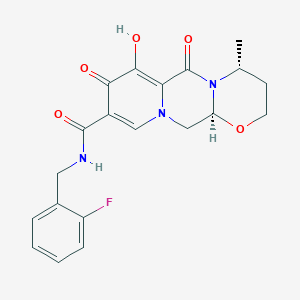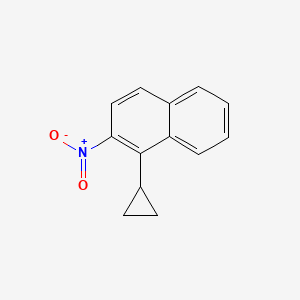
Fulvestrant 3-β-D-Glucuronide 17-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fulvestrant 3-β-D-Glucuronide 17-Acetate is a metabolite of Fulvestrant, a selective estrogen receptor downregulator used primarily in the treatment of hormone receptor-positive metastatic breast cancer. This compound is significant in the study of hormone-related diseases and the development of targeted therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fulvestrant 3-β-D-Glucuronide 17-Acetate involves regioselective protection of Fulvestrant as its 17-acetate or 3-benzoate, followed by glucuronidation. The glucuronidation process can be improved using trichloroacetimidates, which involves the use of tri-O-isobutyryl imidate derivatives in conjunction with an inverse-addition technique .
Industrial Production Methods: Industrial production of this compound typically involves cGMP synthesis workshops with cleanroom classes ranging from Class 100 to Class 100,000. The production process ensures high purity levels (>95%) and involves specialized reactions in a controlled environment.
Chemical Reactions Analysis
Types of Reactions: Fulvestrant 3-β-D-Glucuronide 17-Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its efficacy.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include trichloroacetimidates for glucuronidation and various oxidizing agents for oxidation reactions. The conditions for these reactions are typically controlled to maintain the integrity of the compound .
Major Products Formed: The major products formed from these reactions include various glucuronide conjugates and oxidized derivatives, which are essential for studying the compound’s pharmacokinetics and pharmacodynamics .
Scientific Research Applications
Fulvestrant 3-β-D-Glucuronide 17-Acetate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is instrumental in studying hormone-related diseases and developing targeted therapies. The compound’s ability to downregulate estrogen receptors makes it valuable in breast cancer research and treatment.
Mechanism of Action
Fulvestrant 3-β-D-Glucuronide 17-Acetate exerts its effects by competitively and reversibly binding to estrogen receptors present in cancer cells. This binding leads to the downregulation and degradation of the estrogen receptors, preventing estrogen from binding to these receptors. This mechanism effectively inhibits estrogen signaling, which is crucial for the growth of hormone receptor-positive breast cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Fulvestrant 3-β-D-Glucuronide 17-Acetate include other metabolites of Fulvestrant, such as Fulvestrant 3-β-D-Glucuronide and Fulvestrant 17-Acetate. These compounds share similar structures and mechanisms of action but differ in their specific functional groups and pharmacokinetic properties.
Uniqueness: this compound is unique due to its specific glucuronide and acetate functional groups, which enhance its solubility and stability. These properties make it particularly effective in downregulating estrogen receptors and inhibiting estrogen signaling in cancer cells.
Properties
CAS No. |
403656-84-8 |
|---|---|
Molecular Formula |
C₄₇H₆₅F₅O₁₃S |
Molecular Weight |
965.07 |
Synonyms |
(7α,17β)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Triacetate Methyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)
![N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine](/img/structure/B1145411.png)



